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Compound of Interest

Compound Name:
(3R)-oxolan-3-ylmethanamine

hydrochloride

CAS No.: 1400744-17-3

Cat. No.: B3024274 Get Quote

Executive Summary & Technical Context
Subject: (3R)-Oxolan-3-ylmethanamine (CAS: 135269-63-9 / 165253-31-6) Synonyms: (3R)-

Tetrahydrofuran-3-ylmethanamine, [(3R)-Tetrahydrofuran-3-yl]methanamine. Molecular

Formula:

| Exact Mass: 101.0841 Da

This guide provides a structural elucidation framework for (3R)-oxolan-3-ylmethanamine, a

critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. Unlike

simple aliphatic amines, the tetrahydrofuran (THF) ring introduces specific stereoelectronic

constraints that dictate fragmentation.

We compare its mass spectrometric behavior against two key alternatives:

Regioisomeric Control: (2-Tetrahydrofuranyl)methanamine (to demonstrate ring-position

effects).

Acyclic Analog: 3-Methoxypropylamine (to demonstrate the "ring constraint" effect).
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Experimental Protocol (Self-Validating System)
To ensure reproducible fragmentation data, the following dual-platform approach (LC-ESI-

MS/MS and GC-EI-MS) is recommended. These protocols are designed to capture both the

"soft" protonated molecular ions and the "hard" structural fragments.

A. LC-ESI-MS/MS Configuration (Soft Ionization)
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid (Promotes

formation).

B: Acetonitrile + 0.1% Formic Acid.

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

Collision Energy (CE): Ramp 10–40 eV. Rationale: Low CE preserves the

(m/z 102); High CE forces ring opening.

B. GC-EI-MS Configuration (Hard Ionization)
Inlet: Splitless, 250°C.

Carrier Gas: Helium, 1.0 mL/min.

Ionization: Electron Impact (70 eV).[3]

Derivatization (Optional but Recommended): Trifluoroacetic anhydride (TFAA).[4]

Why? Native amines often tail on GC columns. TFA-derivatization improves peak shape

and provides a diagnostic shift of +96 Da.
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Comparison 1: Regioisomeric Differentiation (3-yl vs. 2-
yl)
Distinguishing the 3-substituted isomer from the 2-substituted isomer is a common analytical

challenge. The fragmentation logic rests on

-cleavage rules relative to the ether oxygen and the amine nitrogen.

Feature
(3R)-Oxolan-3-
ylmethanamine

(2)-
Tetrahydrofuranyl
methanamine

Mechanistic Cause

Base Peak (EI)
30 (

)

71 (Tetrahydrofuranyl

cation)

3-yl: Amine directs

-cleavage. 2-yl: Ether

oxygen directs

cleavage, ejecting the

exocyclic amine.

Ring Stability

High (Ring remains

intact in initial

fragments)

Low (Ring-exocyclic

bond breaks easily)

The 2-position is

activated by the

adjacent Oxygen,

promoting loss of the

side chain.

Diagnostic Loss
(

)

(

)

3-yl loses ammonia

first; 2-yl loses the

whole methylamine

group.

Comparison 2: Ring Constraint (Cyclic vs. Acyclic)
Comparing (3R)-oxolan-3-ylmethanamine with 3-methoxypropylamine (

).

Acyclic (Linear): Exhibits "McLafferty-like" rearrangements and extensive chain shattering.

Cyclic (Oxolane): The ring prevents free rotation, inhibiting certain hydrogen transfers. The

primary fragmentation pathway is forced through ring-opening (scission) after the initial loss

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of ammonia.

Detailed Fragmentation Pathways (Mechanistic
Insight)
Pathway A: ESI-MS/MS (Positive Mode)
In positive ESI, the molecule forms the protonated species

at

102.

Primary Event: Inductive cleavage of the C-N bond, leading to the loss of neutral Ammonia (

, 17 Da).

Product: A cyclic carbocation at

85 (tetrahydrofuran-3-yl cation).

Secondary Event: Ring opening of the cation, followed by loss of Ethylene (

, 28 Da) or Formaldehyde (

, 30 Da).

Pathway B: EI-MS (70 eV)
The radical cation

(

101) is unstable.

-Cleavage (Nitrogen-driven): The radical site on Nitrogen triggers cleavage of the C-C bond
next to it. This generates the iminium ion (

) at

30.
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-Cleavage (Oxygen-driven): Less favored in the 3-isomer than the 2-isomer, but can lead to
ring opening.

Visualization of Fragmentation Logic

Legend

(3R)-Oxolan-3-ylmethanamine
[M+H]+ = 102

Loss of NH3
(-17 Da)

Inductive Cleavage

Cyclic Cation
m/z 85

Ring Scission

High Energy

Fragment
m/z 57 (C3H5O+)

-C2H4 (28)

Fragment
m/z 41 (C3H5+)

-C2H4O (44)

Blue: Precursor | Yellow: Intermediate | Green: Terminal Fragment

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation pathway for (3R)-oxolan-3-ylmethanamine, highlighting the

characteristic ammonia loss followed by ring scission.
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The following table summarizes the diagnostic ions you must look for to confirm the identity of

the (3R) isomer versus its potential impurities or isomers.

Ion Type m/z Identity
Relative
Intensity (Est.)
[5]

Notes

Precursor 102 100% (ESI)
Base peak in soft

ionization.

Fragment 85 40-80% (ESI)

Key Diagnostic.

Confirms primary

amine on a

saturated ring.

Fragment 30 100% (EI)

Base peak in EI.

Indicates

unsubstituted

-carbon next to

amine.

Fragment 71 <10% (EI)

Low abundance

in 3-isomer; High

abundance in 2-

isomer.

Fragment 57 Variable

Result of ring

opening and loss

of ethylene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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